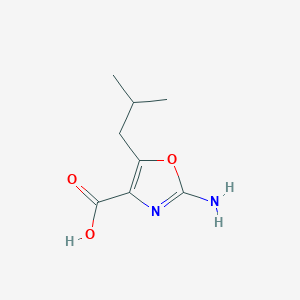

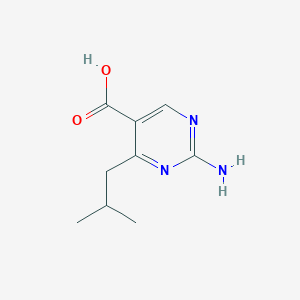

2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid

Descripción general

Descripción

2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with an amino group, a carboxylic acid group, and an isobutyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-2-methylpropanoic acid with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for converting the amino group to a halide, followed by nucleophilic substitution.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

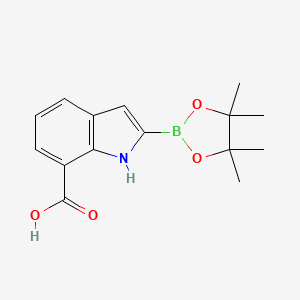

Chemistry: In synthetic organic chemistry, 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Its structural motif is found in several bioactive molecules.

Medicine: Research into its medicinal applications focuses on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: In materials science, derivatives of this compound are explored for their use in creating novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid and its derivatives often involves interaction with biological macromolecules. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, influencing their activity. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

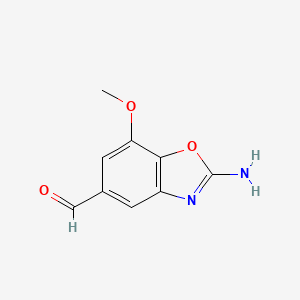

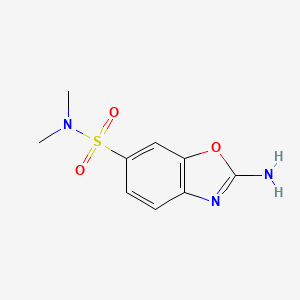

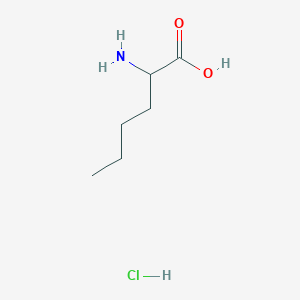

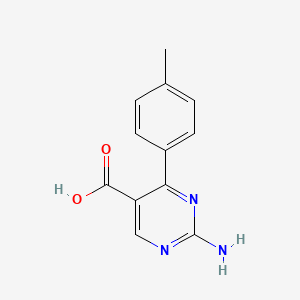

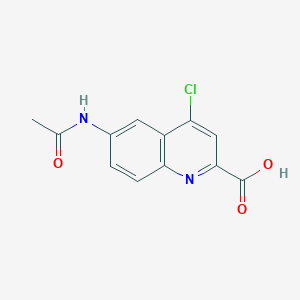

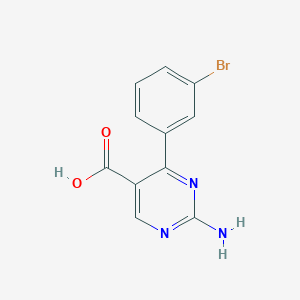

Comparación Con Compuestos Similares

2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylate (methyl ester): This esterified form is often used in synthetic chemistry for easier handling and reactivity.

2-Amino-5-ethyl-1,3-oxazole-4-carboxylic acid: Similar structure but with an ethyl group instead of an isobutyl group, affecting its steric and electronic properties.

2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid: A thiazole analog where the oxygen in the oxazole ring is replaced by sulfur, potentially altering its reactivity and biological activity.

Uniqueness: The presence of the isobutyl side chain in 2-Amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable scaffold in the design of new compounds with tailored properties.

Propiedades

IUPAC Name |

2-amino-5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4(2)3-5-6(7(11)12)10-8(9)13-5/h4H,3H2,1-2H3,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUVGUQEVUJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(O1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214688 | |

| Record name | 4-Oxazolecarboxylic acid, 2-amino-5-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820735-48-5 | |

| Record name | 4-Oxazolecarboxylic acid, 2-amino-5-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820735-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 2-amino-5-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}pyrrolidine-1-carboxylate](/img/structure/B7960975.png)

![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)benzoate](/img/structure/B7960987.png)

![1-[(Tert-butoxy)carbonyl]-2-(dihydroxyboranyl)indole-7-carboxylic acid](/img/structure/B7961007.png)

![3-{[4-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7961031.png)

![2-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B7961080.png)